

Solubility of Phorone in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethyl-2,5-heptadien-4-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorone (2,6-dimethylhepta-2,5-dien-4-one), a α , β -unsaturated ketone, serves as a valuable intermediate in various chemical syntheses. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the known solubility properties of phorone and outlines a detailed experimental protocol for the quantitative determination of its solubility.

Data Presentation: Solubility of Phorone

Quantitative solubility data for phorone in common organic solvents is not readily available in published literature. However, qualitative descriptions of its solubility have been noted in various sources. The following table summarizes the available qualitative solubility information for phorone.



Solvent Class	Representative Solvents	Qualitative Solubility	Reference
Alcohols	Ethanol	Soluble	[1]
Ethers	Diethyl Ether	Soluble	[1]
Water	Water	Poor/Insoluble	[2][3]
Universal	General Organic Solvents	Soluble	[3]

It is important to note that crude phorone can be purified by repeated recrystallization from ethanol or ether, which implies that its solubility in these solvents is moderate and temperature-dependent.[1]

Experimental Protocols: Determination of Solid-Liquid Solubility

For researchers requiring precise quantitative solubility data, the following generalized protocol outlines a standard method for determining the solubility of a solid compound like phorone in a liquid organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of phorone in a selected organic solvent at a constant temperature.

Materials:

- Phorone (solid)
- Selected organic solvent(s)
- Analytical balance
- Thermostatically controlled shaker or magnetic stirrer with a hot plate
- Constant temperature bath

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- Calibrated thermometer
- Syringe filters (chemically compatible with the solvent)
- Volumetric flasks
- Pipettes
- Vials with screw caps
- Evaporating dish or petri dish
- Oven

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of solid phorone to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a thermostatically controlled shaker or on a magnetic stirrer within a constant temperature bath set to the desired experimental temperature.
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the particle size of the solid.
- Sample Withdrawal and Filtration:
 - Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation of the solute.

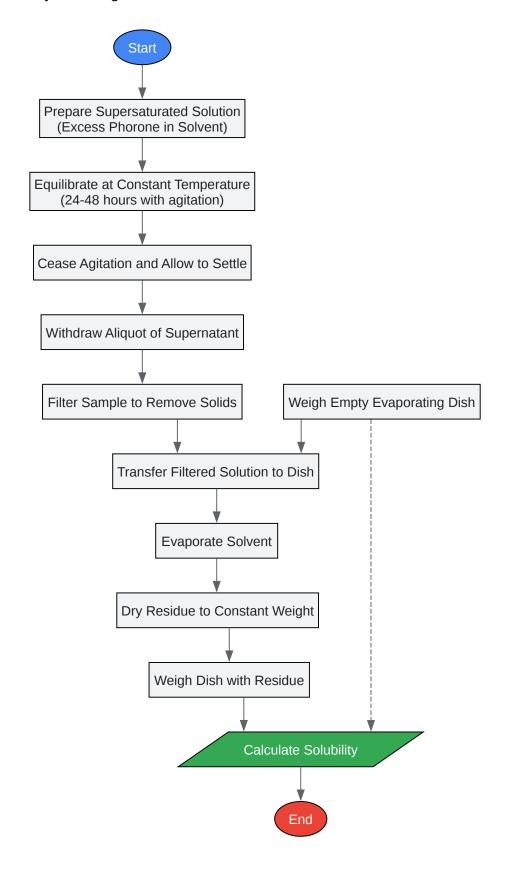


- Immediately filter the withdrawn sample using a syringe filter that is also at the experimental temperature. This step is critical to remove any remaining microscopic solid particles.
- Gravimetric Analysis:
 - Accurately weigh a clean, dry evaporating dish.
 - Transfer the filtered, saturated solution into the pre-weighed evaporating dish.
 - Carefully evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen. A slightly elevated temperature may be used to expedite evaporation, but care must be taken to avoid decomposition of the phorone.
 - Once the solvent is fully evaporated, place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of phorone (28°C) to ensure all residual solvent is removed.
 - Cool the dish in a desiccator and weigh it on an analytical balance.
 - Repeat the drying and weighing steps until a constant mass is obtained.
- Calculation of Solubility:
 - Calculate the mass of the dissolved phorone by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the residue.
 - The solubility can then be expressed in various units, such as:
 - g/100 mL of solvent: (mass of residue in g / volume of solution withdrawn in mL) * 100
 - g/100 g of solvent: (mass of residue in g / mass of solvent in the withdrawn sample) *
 100
 - mol/L (Molarity): (moles of residue / volume of solution withdrawn in L)

Mandatory Visualization: Experimental Workflow



The following diagram illustrates the logical workflow for the experimental determination of phorone's solubility in an organic solvent.





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Workflow for determining phorone's solubility.

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